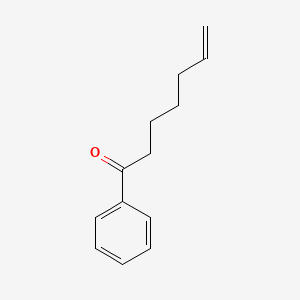

1-Phenylhept-6-en-1-one

Description

Structure

3D Structure

Properties

CAS No. |

15177-05-6 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

1-phenylhept-6-en-1-one |

InChI |

InChI=1S/C13H16O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h2,5-7,9-10H,1,3-4,8,11H2 |

InChI Key |

FOBPTHDRBJQLJG-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of 1 Phenylhept 6 En 1 One and Its Derivatives

Regioselective and Stereoselective Synthetic Pathways

The precise control of regioselectivity and stereoselectivity is a paramount goal in modern organic synthesis. For molecules like 1-Phenylhept-6-en-1-one, which contains both a phenyl ketone and a terminal alkene, achieving this control is crucial for its use in subsequent transformations. The following sections detail advanced methodologies that address these synthetic challenges.

Conia-Ene-Type Cyclizations in the Synthesis of 1-Phenylhept-6-yn-1-one Analogues

The Conia-ene reaction is a powerful tool in organic synthesis for the formation of cyclic compounds through an intramolecular cyclization between an enolizable carbonyl and an alkyne or alkene. wikipedia.org Originally a thermal process requiring high temperatures, recent advancements have introduced catalytic versions that proceed under milder conditions. wikipedia.orgorganic-chemistry.org

In the context of synthesizing analogs of this compound, such as 1-phenylhept-6-yn-1-one, Conia-ene-type cyclizations offer a direct route to cyclopentane (B165970) derivatives. For instance, the cyclization of 1-phenylhept-6-yn-1-one (a 5-exo-dig process) can be facilitated by a combination of B(C₆F₅)₃, 1-methylpiperidine, and a ZnI₂/ligand complex to yield an exo-methylene-substituted cyclopentane. nih.gov Specifically, this transformation can afford the product in high yield (98%), though the enantiomeric ratio may vary. nih.gov

A study focusing on the enantioselective Conia-ene-type cyclization of alkynyl ketones demonstrated that a cooperative catalytic system involving B(C₆F₅)₃, an N-alkylamine, and a BOX–ZnI₂ complex can convert ketones with poorly acidic α-C–H bonds into the corresponding enolates in situ. nih.gov Subsequent enantioselective cyclization involving the chiral BOX–ZnI₂-activated alkyne leads to various cyclopentenes in high yields and enantiomeric ratios. nih.gov For example, the cyclization of 1-phenylnon-5-yn-1-one, a related substrate, was optimized using various chiral ligands, with the Ph–BOX (L3) ligand providing the desired product in over 95% yield and an 89:11 enantiomeric ratio. nih.gov

Furthermore, a sequential Conia-ene-type cyclization/Negishi coupling has been developed, which unites alkynyl ketones and aryl iodides. nih.gov This process is promoted by the cooperative action of Lewis acidic B(C₆F₅)₃, ZnI₂, a Pd-based complex, and a Brønsted basic amine. nih.gov This methodology allows for the synthesis of a variety of 1,2,3-substituted cyclopentenes with high efficiency. nih.gov

| Substrate | Catalyst System | Product | Yield | Enantiomeric Ratio (er) |

| 1-Phenylnon-5-yn-1-one | B(C₆F₅)₃, PMP, ZnI₂/L3 | 2-((1-Benzoyl)cyclopent-1-en-1-yl)butane | >95% | 89:11 |

| 1-Phenylhept-6-yn-1-one | B(C₆F₅)₃, 1-methylpiperidine, ZnI₂/L8 | (2-Methylene-1-phenylcyclopentyl)(phenyl)methanone | 98% | 68:32 |

Olefin Metathesis Approaches in Related Heptenone Systems

Olefin metathesis is a transformative reaction in organic synthesis that allows for the redistribution of alkene fragments, catalyzed by metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.org This reaction can be applied in various forms, including ring-closing metathesis (RCM), cross-metathesis (CM), and enyne metathesis, providing powerful strategies for the synthesis of complex molecules. researchgate.netmasterorganicchemistry.com

For systems related to heptenones, enyne metathesis is particularly relevant. This reaction can be catalyzed by ruthenium carbene complexes to form a variety of carbocyclic and heterocyclic compounds from the corresponding enynes. nih.gov For example, ene-yne cross-metathesis with ethylene (B1197577) provides a straightforward method to generate conjugated dienes from alkynes. beilstein-journals.org

Ring-closing metathesis has proven to be an efficient method for synthesizing large rings and is widely used for creating unsaturated cyclic systems. researchgate.net The development of highly active catalysts, such as Grubbs' second-generation catalysts, has significantly expanded the scope of this reaction to include electron-deficient olefins. organic-chemistry.org

In the context of constructing heptenone-like structures, a tandem ring-closing enyne metathesis followed by cross olefin metathesis can be a highly efficient one-pot process. nih.gov For example, the RCM of an enyne in the presence of an excess of another olefin, like methyl acrylate, using a ruthenium carbene catalyst can lead to the formation of a cyclic compound with a new functionalized side chain in good yield. nih.gov

| Metathesis Type | Catalyst | Substrate Type | Product Type |

| Ring-Closing Metathesis (RCM) | Grubbs' Catalysts | Diene | Cyclic Alkene |

| Cross-Metathesis (CM) | Grubbs' Catalysts | Two different Alkenes | New Alkenes |

| Enyne Metathesis | Ruthenium Carbene Complexes | Enyne | Dienyl Compound |

Aldol-Type Condensation Strategies for α,β-Unsaturated Ketones

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that can be used to synthesize β-hydroxy ketones or, after dehydration, α,β-unsaturated ketones. organicreactions.org The Claisen-Schmidt condensation, a variation of the aldol condensation, typically involves the reaction of an aromatic aldehyde or ketone with an aliphatic aldehyde or ketone in the presence of a base. organicreactions.orgtjpr.org

This methodology is directly applicable to the synthesis of derivatives of this compound. For instance, the condensation of an appropriate aromatic aldehyde with a ketone can yield α,β-unsaturated ketone structures. tjpr.org A general and convenient synthesis of α,β-alkenones can be achieved through a Knoevenagel condensation of a β-ketoacid with an aldehyde in an aqueous medium. nih.gov Saponification of a β-ketoester followed by condensation with an aldehyde and subsequent decarboxylation yields a β-ketol, which can then be dehydrated to the corresponding α,β-unsaturated ketone in good yields. nih.gov

The aldol condensation is a versatile reaction, and its outcome can be controlled to favor either the β-hydroxy ketone or the α,β-unsaturated ketone. While the aldol condensation can directly provide the unsaturated product, a two-step aldol reaction followed by a separate dehydration step often provides better control and higher yields of the α,β-unsaturated ketone. youtube.com

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| Aromatic Aldehyde | Aliphatic Ketone | Base catalyst (e.g., NaOH) | α,β-Unsaturated Ketone (Chalcone) |

| β-Ketoester | Aldehyde | 1. KOH (aq) 2. pH 7.8-8.0, 60°C 3. Acid, 70°C | α,β-Unsaturated Ketone |

Palladium-Catalyzed Annulation and Coupling Reactions for Aromatic Ketones

Palladium-catalyzed reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. snnu.edu.cn These methods are particularly useful for the synthesis of aromatic ketones through various coupling and annulation strategies.

One approach involves the palladium-catalyzed coupling of aryl bromides with N-tert-butylhydrazones, which act as acyl anion equivalents. acs.org This reaction proceeds through C-arylation of the hydrazone to form an N-tert-butyl azo compound, which then isomerizes and hydrolyzes to the desired aryl ketone. acs.org The choice of the substituent on the nitrogen of the hydrazone is crucial for directing the arylation to the carbon atom instead of the nitrogen atom. acs.org

Palladium-catalyzed annulation reactions also provide a powerful route to complex aromatic systems. For example, a palladium-catalyzed [3 + 2] annulation of alkynes with concomitant aromatic ring expansion can be used to synthesize azulenes and pseudoazulenes. pku.edu.cn Furthermore, palladium-catalyzed C-H activation and subsequent annulation is a highly efficient strategy for constructing aromatic and heteroaromatic compounds. snnu.edu.cn For instance, the ortho C-H activation of allylarenes in the presence of internal alkynes can lead to substituted naphthalenes. snnu.edu.cn

The intramolecular palladium-catalyzed coupling of aryl halides with ketones is another effective method for synthesizing aza-heterocycles. ub.edu The reaction conditions can be tuned to favor either α-arylation or nucleophilic addition to the ketone carbonyl group. ub.edu Additionally, a palladium-catalyzed ortho-C(sp²)–H silylation of aromatic ketones using an aminooxyamide auxiliary has been developed, providing access to ortho-silyl aromatic ketone derivatives that are useful synthetic building blocks. bohrium.com

| Reaction Type | Palladium Catalyst | Reactants | Product |

| Coupling | Pd₂(dba)₃ / DPEphos | Aryl bromide, N-tert-butylhydrazone | Aryl ketone |

| [3+2] Annulation | Pd(acac)₂ | Diphenyl acetylene, Phenyl iodide, B₂Pin₂ | 1,2,3-Triphenyl azulene |

| C-H Silylation | Pd(OAc)₂ | Aromatic ketone with auxiliary, Disilane | ortho-Silyl aromatic ketone |

Photochemical Synthesis Routes via Hydrogen Abstraction

Photochemical reactions offer unique pathways for the synthesis and transformation of organic molecules. One important photochemical process for ketones is intramolecular hydrogen abstraction, often referred to as the Norrish Type II reaction. researchgate.net In this reaction, an electronically excited carbonyl group abstracts a hydrogen atom from a γ-carbon, leading to the formation of a 1,4-biradical intermediate. researchgate.net This biradical can then undergo cyclization (Yang cyclization) to form a cyclobutanol (B46151) or fragmentation to yield a smaller ketone and an alkene. researchgate.net

The rates and outcomes of these photochemical hydrogen abstraction reactions are influenced by several factors, including the nature of the excited state (n,π* or π,π*), the electronic energy, vibrational frequencies, and the C-H bond strength of the substrate. rsc.orgscilit.com For aryl ketones, ultraviolet irradiation can lead to intramolecular hydrogen abstraction from positions other than the γ-carbon. For example, ζ-hydrogen abstraction via a nine-membered transition state has been observed, resulting in the formation of tetrahydrobenzoxepinols. rsc.org

The study of these reactions provides a theoretical framework for predicting the reactivity of ketones in photochemical processes. rsc.org While not a direct synthesis of this compound, understanding these photochemical pathways is crucial for predicting potential side reactions or for designing novel synthetic routes that utilize light as a reagent.

| Reaction Type | Key Intermediate | Products |

| Norrish Type II | 1,4-Biradical | Smaller Ketone + Alkene (Fragmentation) or Cyclobutanol (Cyclization) |

| ζ-Hydrogen Abstraction | 1,9-Biradical | Tetrahydrobenzoxepinol |

Cascade Reactions Involving Sonogashira Coupling and Hydrohalogenation

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. An elegant example is the one-pot synthesis of (Z)-β-halovinyl ketones through a cascade of Sonogashira coupling and hydrohalogenation. frontiersin.orgnih.govnih.gov

This method involves the palladium and copper-catalyzed cross-coupling of an acid halide with a terminal alkyne to generate an ynone intermediate in situ. frontiersin.orgnih.gov This ynone then undergoes hydrohalogenation using a hydrohalide salt, which is a byproduct of the initial coupling step, as the halogen source. frontiersin.orgnih.gov The reaction proceeds at room temperature and generally exhibits broad substrate scope, high yields, and good to excellent stereoselectivity for the (Z)-isomer. frontiersin.orgnih.govnih.gov

The proposed mechanism for the hydrohalogenation step involves the Michael addition of a halide to the ynone, which generates an allenyl intermediate that tautomerizes to the final β-halovinyl ketone product. frontiersin.orgnih.gov This one-pot procedure avoids the need for an external halogen source and offers a straightforward and scalable route to functionalized ketones from readily available starting materials. nih.gov

| Step | Catalysts/Reagents | Intermediate/Product |

| 1. Sonogashira Coupling | Pd and Cu catalysts, Acid halide, Terminal alkyne | Ynone |

| 2. Hydrohalogenation | Hydrohalide salt (from step 1), Brønsted acid | (Z)-β-Halovinyl ketone |

Enantioselective Alkyne Addition to Aldehydes in Chiral Synthesis

A cornerstone in modern chiral synthesis is the enantioselective addition of nucleophiles to prochiral carbonyls. The addition of terminal alkynes to aldehydes is a particularly powerful carbon-carbon bond-forming reaction that establishes a chiral center, yielding enantiomerically enriched propargylic alcohols. nih.gov These alcohols are highly valuable intermediates, as they can be readily oxidized to the corresponding chiral ketones, providing a direct route to chiral derivatives of compounds like this compound.

The asymmetric addition of alkynylzinc compounds to aldehydes represents a well-studied and effective approach. wikipedia.org These reactions often utilize an in-situ generated alkynylzinc reagent, formed from a terminal alkyne and a zinc source like diethylzinc (B1219324) (Et₂Zn) or zinc triflate (Zn(OTf)₂). wikipedia.org The stereochemical outcome is controlled by a chiral ligand.

A notable advancement was the development of a system using Zn(OTf)₂ and the chiral amino alcohol (+)-N-methylephedrine. organic-chemistry.org This method is operationally convenient, as it can be performed in reagent-grade toluene (B28343) without the need for rigorously dried solvents or an inert atmosphere, and it tolerates a wide variety of aldehyde and alkyne substrates. organic-chemistry.org The reactions proceed with high yields and excellent enantioselectivities, often up to 99% enantiomeric excess (ee). wikipedia.orgorganic-chemistry.org The robustness of this system is attributed to the formation of a monoalkynylzinc species that is less sensitive to moisture. organic-chemistry.org

Another highly effective catalytic system employs a chiral binaphthol (BINOL) ligand in combination with a titanium alkoxide, such as Ti(OⁱPr)₄, and an alkylzinc reagent. nih.gov Research has also demonstrated that adding hexamethylphosphoramide (B148902) (HMPA) to a mixture of an alkyne, Et₂Zn, and (S)-BINOL allows the alkynylzinc reagent to be generated at room temperature, avoiding the need for refluxing and enabling the use of functionalized alkynes with excellent enantioselectivity. nih.govnih.gov

Table 1: Catalyst Systems for Enantioselective Alkyne Addition to Aldehydes

| Catalyst/Ligand System | Zinc Source | Key Features | Reported Enantioselectivity | Reference |

|---|---|---|---|---|

| (+)-N-Methylephedrine | Zn(OTf)₂ | Operationally convenient; tolerates moisture. | High (up to 99% ee) | organic-chemistry.org, wikipedia.org |

| (S)-BINOL / Ti(OⁱPr)₄ | Et₂Zn or Me₂Zn | Broad substrate scope including alkyl, aryl, and α,β-unsaturated aldehydes. | High | nih.gov |

| (S)-BINOL / HMPA | Et₂Zn | Mild reaction conditions (room temperature). | Excellent | nih.gov, nih.gov |

The application of these methods provides a strategic pathway to chiral ketones. For instance, the enantioselective addition of 5-hexyn-1-ylzinc to benzaldehyde (B42025) would yield a chiral propargylic alcohol, which upon subsequent oxidation, would produce a chiral version of this compound.

Precursor Utilization in Complex Molecule Construction

The this compound framework, featuring a ketone, a terminal alkene, and an aromatic ring, is a versatile scaffold. It serves as a key building block in the synthesis of more complex molecules, including natural products and novel heterocyclic systems.

Role in Diarylheptanoid Synthesis and Analogues

Diarylheptanoids are a large class of natural products isolated from various plants, particularly from the Zingiberaceae (ginger) family, such as Alpinia and Curcuma species. researchgate.netnih.gov These compounds exhibit a wide range of important biological activities. researchgate.net The core structure of these molecules is a seven-carbon chain linking two aryl groups, and many possess a ketone functionality, making this compound and its analogues fundamental precursors in their synthesis.

Synthetic efforts toward these natural products often rely on building the heptanoid chain through methods like Claisen-Schmidt condensation or Wittig olefination. researchgate.netresearchgate.net For example, the synthesis of (3R,6E)-1,7-bis(4-hydroxyphenyl)hept-6-en-3-ol, a bioactive diarylheptanoid, was achieved through a retrosynthetic analysis that identified key olefinic intermediates structurally related to the heptenone core. researchgate.net

Numerous analogues have been synthesized to study structure-activity relationships. duke.edu These syntheses highlight the modularity of the diarylheptanoid structure, where variations in the aromatic rings and modifications along the heptane (B126788) chain are common. The 1-phenylheptenone skeleton provides a direct template for many of these structures.

Table 2: Representative Diarylheptanoids and Analogues with a Heptenone Core

| Compound Name | Source/Context | Reference |

|---|---|---|

| (4E)-1,7-Diphenylhept-4-en-3-one | Isolated from Alpinia officinarum. | researchgate.net |

| (E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one | Isolated from Alpinia officinarum. | researchgate.net |

| (S, E)-1-(3,4-dimethoxyphenyl)-6-hydroxy-7-phenylhept-4-en-3-one (DPHP) | Synthetic analogue of Alpinoid c with cytotoxic activity. | duke.edu |

| 1-(4′′-methoxyphenyl)-7-(4′-hydroxyphenyl)-(E)-hept-2-ene | New diarylheptanoid isolated from Pleuranthodium racemigerum. | acs.org |

Preparation of Functionalized Ketone and Alkene Intermediates

The chemical handles present in this compound—the ketone and the terminal alkene—allow for a wide range of functionalization reactions to generate diverse and valuable intermediates.

The synthesis of functionalized ketones is a central theme in organic chemistry. chemistryviews.org Modern cross-coupling methods have enabled the construction of complex and unsymmetrical ketones from simple precursors. For instance, nickel-catalyzed reductive coupling of carboxylic acid derivatives with alkyl halides allows for the synthesis of highly functionalized dialkyl ketones under conditions that tolerate many other functional groups. nih.govorganic-chemistry.org Such strategies could be envisioned to construct analogues of this compound with varied substitution patterns.

The terminal alkene is another site for selective modification. Visible-light-promoted reactions, for example, provide a modern avenue for the oxygenation of alkenes to produce α-functionalized ketones. rsc.org This type of transformation could convert the terminal double bond of this compound into a more functionalized moiety. Other classic alkene transformations, such as epoxidation, dihydroxylation, or olefin cross-metathesis, can be employed to introduce new functional groups or extend the carbon chain, further increasing the molecular complexity and providing intermediates for subsequent synthetic steps.

Integration into Heterocyclic Compound Synthesis

Heterocyclic compounds are ubiquitous in medicinal chemistry and natural products. Linear precursors containing multiple functional groups, like this compound, are ideal substrates for cyclization reactions to build these ring systems. The combination of a ketone and a distal alkene offers multiple pathways for heterocycle construction.

Transition metal-catalyzed cycloisomerization of enynes is a powerful method for synthesizing five- or six-membered heterocyclic compounds. rsc.org While this compound is an enone, not an enyne, its alkene moiety can be converted into an alkyne, opening up these synthetic routes.

More directly, the heptenone backbone has been shown to be a key structural element in domino reactions to form complex heterocycles. For instance, a domino radical bicyclization of a derivative, methyl (E)-2-(2-iodobenzyl)-3-oxo-7-phenylhept-6-enoate, was successfully used to construct the 1-azaspiro[4.4]nonane skeleton. acs.org This demonstrates how the heptenone chain can be manipulated to participate in sophisticated intramolecular cyclizations to build spirocyclic systems.

Furthermore, the ketone functionality can participate in condensation reactions with dinucleophiles to form various heterocycles. For example, reaction with hydrazine (B178648) derivatives can lead to pyrazoles, while reaction with β-ketoesters in the presence of ammonia (B1221849) could yield pyridine (B92270) derivatives through Hantzsch-type synthesis. The versatility of the enone system makes it a valuable precursor for a broad range of heterocyclic targets through varied synthetic strategies including cyclization, condensation, and cycloaddition reactions. rsc.org

Investigations into the Chemical Reactivity and Reaction Mechanisms of 1 Phenylhept 6 En 1 One

Mechanistic Elucidation of Cyclization Reactions

Cyclization reactions are pivotal in synthetic organic chemistry for the construction of ring systems. For substrates like 1-phenylhept-6-en-1-one, which possess both a phenyl ketone and a terminal alkene, various cyclization strategies can be envisioned and have been subjects of detailed mechanistic investigation.

Radical Cation Cyclization Pathways and Regioselectivity

Radical cation cyclizations offer a powerful method for ring formation, often displaying reactivity and selectivity distinct from neutral radical pathways. In these reactions, a single electron is removed from the substrate, typically from an electron-rich moiety, to generate a radical cation. This intermediate can then undergo intramolecular cyclization. For unsaturated silyl (B83357) enol ethers, which are structurally related to the enol form of this compound, the electron-rich enol ether double bond is selectively oxidized.

A key feature of radical cation cyclizations is the general preference for endo-cyclization, a contrast to the typical 5-exo-trig cyclization observed for the corresponding neutral hex-5-enyl radical. wikipedia.org For instance, the α,ε-diene radical cation cyclizes in a 6-endo-trig fashion. This preference is a significant mechanistic hallmark used to distinguish between radical and radical cation pathways. In some cases, tandem cyclizations can occur, where an initial cyclization is followed by a second ring-closing event, such as the participation of a phenyl group to form tricyclic products.

The regioselectivity of these cyclizations can be influenced by substituents on the alkenyl chain. For example, in the cyclization of the 6-heptenyl radical, which is structurally similar to the radical derived from this compound, alkyl substituents at various positions can enhance the selectivity for 5-exo closure. wikipedia.org Conversely, carbonyl substituents at the 2-position can favor 6-endo ring closure. wikipedia.org

Metal-Catalyzed Cycloisomerizations (e.g., Gold-Catalyzed Enynes)

Transition metal catalysis has revolutionized the field of cycloisomerization reactions, with gold and platinum complexes being particularly effective for activating alkynes and enynes. acs.orgrsc.org Gold(I) catalysts, in particular, are powerful electrophilic activators of alkynes. acs.org In the context of enynes, the gold catalyst typically coordinates to the alkyne, rendering it susceptible to nucleophilic attack by the tethered alkene. acs.org

This activation generally proceeds via an initial coordination of the gold(I) species to the alkyne, forming a π-complex. The tethered alkene then attacks the activated alkyne in either a 5-exo-dig or 6-endo-dig manner. This leads to the formation of cyclopropyl (B3062369) gold carbene intermediates. acs.org These highly reactive intermediates can then undergo a variety of subsequent transformations, including skeletal rearrangements to form dienes, or in the presence of nucleophiles, undergo stereospecific additions. acs.org

While gold catalysis is prominent, other metals like iridium and platinum are also effective for enyne cycloisomerizations. organic-chemistry.orgbohrium.com Iridium complexes can catalyze the cycloisomerization of 1,6- and 1,7-enynes, with the reaction outcomes being dependent on the substrate structure and the specific catalyst system employed. organic-chemistry.org Platinum(II) dichloride has been shown to catalyze the cycloisomerization of ene-ynamides through a proposed [2+2] cycloaddition mechanism, forming bicyclic cyclobutenyl intermediates. bohrium.com

| Catalyst System | Substrate Type | Key Intermediates/Proposed Mechanism | Typical Products |

|---|---|---|---|

| Gold(I) complexes | 1,6-Enynes | Cyclopropyl gold carbenes | Dienes, cyclopropanes, products of nucleophilic addition |

| Iridium(I) complexes | 1,6- and 1,7-Enynes | Dependent on substrate and catalyst | Varies with reaction conditions |

| Platinum(II) dichloride | Ene-ynamides | Bicyclic cyclobutenyl intermediates via [2+2] cycloaddition | Nitrogen heterocycles, cyclobutanone (B123998) derivatives |

Stereochemical Control and Enantioselective Transformations

Achieving stereochemical control in chemical reactions is a central goal of modern organic synthesis, enabling the preparation of enantiomerically pure compounds.

Asymmetric Catalysis in Carbon-Carbon Bond Formation with Related Substrates

The enantioselective formation of carbon-carbon bonds is a cornerstone of asymmetric catalysis. beilstein-journals.orgnih.gov For substrates related to this compound, such as α,β-unsaturated ketones, significant progress has been made in developing catalytic enantioselective conjugate addition reactions. rsc.org Nickel-catalyzed electrochemical reductive conjugate addition of alkenyl bromides to α,β-unsaturated ketones has been reported to proceed with high yields and excellent enantioselectivities. rsc.org

Another powerful strategy involves the use of chiral Lewis acid catalysts to control the stereochemical outcome of reactions. Chiral oxazaborolidinium ions (COBIs) have proven to be effective catalysts for a variety of asymmetric transformations, including those involving radical additions. sigmaaldrich.com In the realm of cross-coupling reactions, nickel/bis(oxazoline) catalyst systems have been successfully employed for the stereoconvergent coupling of racemic α-bromoketones with alkenylzirconium reagents to produce β,γ-unsaturated ketones with good enantioselectivity. nih.gov Furthermore, cobalt-catalyzed asymmetric hydroboration/cyclization of 1,6-enynes provides access to chiral tetrahydrofuran, cyclopentane (B165970), and pyrrolidine (B122466) moieties with high enantioselectivities. nih.gov

| Reaction Type | Catalyst System | Substrate Type | Product Type | Reported Enantioselectivity |

|---|---|---|---|---|

| Reductive Conjugate Addition | Nickel/Chiral Ligand (Electrochemical) | α,β-Unsaturated Ketones | β-Alkenyl Ketones | Up to 96% ee |

| Cross-Coupling | Nickel/Bis(oxazoline) | Racemic α-Bromoketones | β,γ-Unsaturated Ketones | Good ee |

| Hydroboration/Cyclization | Cobalt/Chiral Bisphosphine | 1,6-Enynes | Chiral Heterocycles/Carbocycles | 86-99% ee |

Photochemical Stereoselective Reactions in Chiral Liquid Crystals

Chiral liquid crystals can serve as unique reaction media to induce enantioselectivity in photochemical reactions. lookchem.comrsc.org The organized, chiral environment of the liquid crystal can influence the conformational preferences of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. researchgate.netx-mol.com

For example, the irradiation of cyclohexyl phenyl ketone, a structural relative of this compound, in a chiral hexagonal liquid crystal medium can lead to the formation of α-cyclohexyl benzyl (B1604629) alcohol with a degree of enantioselectivity. researchgate.netx-mol.com The product, this compound, can also be formed from this reaction through intramolecular hydrogen abstraction. researchgate.netx-mol.com The effectiveness of the chiral induction is highly dependent on the specific composition of the liquid crystalline phase. researchgate.netx-mol.com This approach, where the chirality of the reaction environment is transferred to the product, represents a fascinating strategy for asymmetric synthesis. tandfonline.comtandfonline.com The helical stacking in some chiral liquid crystals can lead to a significant chirality amplification effect. rsc.org

Rearrangement and Transformation Pathways

Aryl ketones and related structures can undergo a variety of rearrangement reactions, often catalyzed by acids or metals, leading to significant structural reorganization. wiley-vch.demvpsvktcollege.ac.in

One classic example is the Fries rearrangement, where a phenolic ester rearranges to a hydroxy aryl ketone in the presence of a Lewis acid. wikipedia.org While not directly applicable to this compound itself, it illustrates the migratory aptitude of acyl groups on an aromatic ring. A photochemical version, the photo-Fries rearrangement, proceeds through a radical mechanism. wikipedia.org

In the context of enyne cycloisomerizations catalyzed by metals like gold, skeletal rearrangements are common. acs.org The initially formed cyclopropyl metal carbene intermediates can undergo cleavage and reorganization to yield various diene products. acs.org More complex transformations can also occur, such as the palladium-catalyzed construction of 4-8 membered rings from unstrained aryl ketones via C-C bond cleavage. researchgate.net

Furthermore, the isomerization of alkenyl alcohols to ketones is a well-established transformation that can be catalyzed by various transition metals, including rhodium and palladium. organic-chemistry.org This is relevant to the synthesis and potential transformations of precursors to this compound. For instance, the corresponding alkenyl alcohol could be isomerized to the target ketone.

Finally, ketyl radicals, which can be generated from ketones via single-electron transfer, are versatile intermediates for a range of transformations, including intermolecular couplings and cyclization cascades. rsc.org These radical-based methods offer alternative pathways for the functionalization and transformation of ketone-containing molecules.

Meyer-Schuster Rearrangement Analogues of Phenylheptenol Derivatives

The Meyer-Schuster rearrangement is a well-established acid-catalyzed reaction that converts secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org The reaction typically proceeds through the protonation of the alcohol, a rate-determining 1,3-shift of the hydroxyl group, and subsequent tautomerization to yield the final carbonyl compound. wikipedia.org While traditionally requiring strong acids, which can lead to competing reactions like the Rupe rearrangement in tertiary alcohols, milder conditions have been developed using transition metal and Lewis acid catalysts. wikipedia.org

Investigations into this rearrangement have been extended to various propargylic alcohols, including analogues of phenylheptenol. organicreactions.org For instance, the gold-catalyzed Meyer-Schuster rearrangement of 1-phenylhept-2-yn-1-ol, a propargylic alcohol structurally related to derivatives of this compound, has been studied. Research has shown that the efficiency of such gold-catalyzed rearrangements can be highly dependent on reaction conditions. In one study, a specific gold catalyst (Au-6) showed no activity on its own for the rearrangement of 1-phenylhept-2-yn-1-ol, even after 48 hours. However, the addition of an acid, HBF₄, dramatically accelerated the reaction, leading to a 98% yield in just 30 minutes. researchgate.net This highlights the role of co-catalysts in modulating the reactivity of the system. researchgate.net

The Meyer-Schuster rearrangement is valued for its high atom economy and the ability to form α,β-unsaturated carbonyl compounds, which are important synthetic intermediates. organicreactions.orgnih.gov The reaction can also be integrated into one-pot consecutive reaction sequences, allowing for the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single process. organicreactions.org

| Substrate | Catalyst | Additive | Time | Yield | Source |

|---|---|---|---|---|---|

| 1-Phenylhept-2-yn-1-ol | Au-6 | None | 48 h | No activity | researchgate.net |

| 1-Phenylhept-2-yn-1-ol | Au-6 | HBF₄ | 0.5 h | 98% | researchgate.net |

Intramolecular Hydrogen Abstraction Reactions

Intramolecular hydrogen abstraction is a key step in many photochemical reactions of ketones. In a notable study, this compound was identified as a product resulting from the irradiation of cyclohexyl phenyl ketone. researchgate.net This transformation occurs through an intramolecular hydrogen abstraction process. The reaction mechanism involves the photochemical excitation of the cyclohexyl phenyl ketone, which then abstracts a hydrogen atom from the cyclohexane (B81311) ring. This is followed by ring-opening and subsequent rearrangement to afford this compound, alongside another product, α-cyclohexyl benzyl alcohol. researchgate.net

This type of reaction is characteristic of the Norrish Type II process, where an excited carbonyl group abstracts a γ-hydrogen atom via a six-membered cyclic transition state. The resulting biradical can then either cyclize to form a cyclobutanol (B46151) or undergo cleavage to yield an enol and an alkene, with the enol subsequently tautomerizing to a ketone. The formation of this compound from cyclohexyl phenyl ketone is a clear example of the cleavage pathway following an intramolecular hydrogen transfer. researchgate.net The presence of an intramolecular hydrogen bond can significantly influence such photochemical processes. rsc.org

| Reactant | Condition | Products | Reaction Type | Source |

|---|---|---|---|---|

| Cyclohexyl phenyl ketone | Irradiation | This compound and α-Cyclohexyl benzyl alcohol | Intramolecular Hydrogen Abstraction | researchgate.net |

Multi-Component Reactions and Cascade Processes Involving Alkynes and Ketones

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more starting materials react in a single operation to form a complex product. nih.govfrontiersin.org These reactions are highly efficient due to their high atom- and step-economy, which minimizes waste and reduces purification steps. nih.govfrontiersin.org Alkynes and ketones are versatile functional groups that frequently participate in MCRs and cascade processes. rsc.orgrsc.org

A relevant example is the Conia-ene-type cyclization of 1-phenylhept-6-yn-1-one, an alkyne analogue of the title compound. This cascade reaction involves a 5-exo-dig cyclization facilitated by a cooperative catalytic system comprising B(C₆F₅)₃, 1-methylpiperidine, and a ZnI₂/bis-oxazoline ligand complex. nih.gov The reaction proceeds to form an exo-methylene-substituted cyclopentane derivative in a high yield of 98%, albeit with moderate enantiomeric ratio (68:32 er). nih.gov This demonstrates that the carbon skeleton related to this compound is a suitable substrate for complex cascade transformations, enabling the rapid construction of cyclic structures. nih.gov

| Substrate | Catalytic System | Product | Yield | Enantiomeric Ratio (er) | Source |

|---|---|---|---|---|---|

| 1-Phenylhept-6-yn-1-one | B(C₆F₅)₃, 1-methylpiperidine, ZnI₂/L8 | exo-Methylene-substituted cyclopentane | 98% | 68:32 | nih.gov |

Nucleophilic and Electrophilic Reactivity Studies on Related Ketones and Olefins

The reactivity of α,β-unsaturated ketones, a class of compounds to which this compound belongs if the double bond were conjugated, is characterized by the presence of two electrophilic sites: the carbonyl carbon and the β-carbon. pressbooks.pub This duality allows for two main modes of nucleophilic attack: 1,2-addition to the carbonyl group and 1,4-conjugate addition across the C=C double bond. pressbooks.pub The outcome is often dictated by the nature of the nucleophile; strong, "hard" nucleophiles like organolithium reagents typically favor 1,2-addition, whereas "softer" nucleophiles such as organocuprates preferentially undergo 1,4-addition. pressbooks.pub

For this compound, the double bond is not conjugated with the ketone. Therefore, the ketone and the olefin moieties are expected to react more independently. The ketone function is susceptible to nucleophilic attack at the carbonyl carbon by reagents like Grignard reagents or organolithium compounds. The terminal alkene can undergo electrophilic addition reactions. However, the reactivity of the double bond towards electrophiles can be influenced by the rest of the molecule. copernicus.org

Studies on related γ-hydroxy-protected α,β-unsaturated phenyl ketones have shown that they can react with nucleophiles like dimethyloxosulfonium methylide to form cyclopropane (B1198618) derivatives in good yields and with significant diastereoselectivity. nih.gov This highlights the nuanced reactivity of ketones bearing functionalized alkyl chains. The electrophilic character of the olefinic bond in α,β-unsaturated ketones is demonstrated in their atmospheric oxidation initiated by hydroxyl radicals, which is a key process in atmospheric chemistry. copernicus.org

| Functional Group | Reagent Type | Reaction Type | Site of Attack | Source |

|---|---|---|---|---|

| α,β-Unsaturated Ketone | Strong Nucleophile (e.g., RLi) | 1,2-Addition | Carbonyl Carbon | pressbooks.pub |

| α,β-Unsaturated Ketone | Weak Nucleophile (e.g., R₂CuLi) | 1,4-Conjugate Addition | β-Carbon | pressbooks.pub |

| Olefin | Electrophile (e.g., OH radical) | Electrophilic Addition | C=C Double Bond | copernicus.org |

| Ketone | Ylide (e.g., Dimethyloxosulfonium methylide) | Cyclopropanation | Carbonyl Carbon / α,β-Unsaturated System | nih.gov |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Phenylhept-2-yn-1-ol |

| 1-Phenylhept-6-yn-1-one |

| α,β-Unsaturated Ketone |

| α-Cyclohexyl benzyl alcohol |

| Cyclohexyl phenyl ketone |

| Propargyl alcohol |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 1 Phenylhept 6 En 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of 1-phenylhept-6-en-1-one. One-dimensional (¹H and ¹³C) and two-dimensional experiments are employed to assemble the structural puzzle.

Proton (¹H) NMR spectroscopy reveals the chemical environment of each proton in the molecule, their integrations correspond to the number of protons, and the signal splitting (multiplicity) indicates adjacent, non-equivalent protons. For this compound, the spectrum is characterized by distinct regions corresponding to the aromatic, vinylic, and aliphatic protons.

Aromatic Region (δ 7.40-8.00 ppm): The protons on the phenyl group typically appear as complex multiplets. The two protons ortho to the carbonyl group are the most deshielded due to the ketone's electron-withdrawing effect.

Vinylic Region (δ 4.90-5.90 ppm): The terminal alkene group produces characteristic signals. The internal vinyl proton (H-6) appears as a complex multiplet, while the two terminal vinyl protons (H-7) show distinct signals with characteristic splitting patterns.

Aliphatic Region (δ 1.50-3.10 ppm): The methylene (B1212753) protons along the alkyl chain appear in this region. The protons on C-2, being alpha to the carbonyl group, are the most deshielded in this group and typically resonate as a triplet. The remaining methylene groups (C-3, C-4, C-5) produce overlapping multiplets.

The expected ¹H NMR data, based on established chemical shift principles, is summarized below.

Interactive Table: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2', H-6' (ortho-aromatic) | 7.90 - 7.98 | Multiplet (or dd) | - | 2H |

| H-3', H-4', H-5' (meta, para-aromatic) | 7.40 - 7.60 | Multiplet | - | 3H |

| H-6 (vinyl) | 5.75 - 5.90 | ddt | ~16.9, 10.2, 6.7 | 1H |

| H-7a (vinyl, trans) | 5.00 - 5.08 | dq | ~16.9, 1.5 | 1H |

| H-7b (vinyl, cis) | 4.93 - 4.99 | dq | ~10.2, 1.0 | 1H |

| H-2 (α-carbonyl) | 2.95 - 3.05 | Triplet (t) | ~7.4 | 2H |

| H-5 | 2.05 - 2.15 | Quartet (q) | ~7.1 | 2H |

| H-3 | 1.75 - 1.85 | Quintet | ~7.5 | 2H |

Carbon-13 (¹³C) NMR spectroscopy maps the carbon backbone of the molecule. Each unique carbon atom produces a distinct signal, providing a count of non-equivalent carbons and information about their chemical environment (e.g., carbonyl, aromatic, vinylic, aliphatic).

Carbonyl Carbon (δ ~200.0 ppm): The ketone carbonyl carbon is highly deshielded and appears as a characteristic singlet at the downfield end of the spectrum.

Aromatic Carbons (δ 128.0-137.0 ppm): The six carbons of the phenyl ring typically produce four distinct signals: one for the ipso-carbon (attached to the carbonyl), one for the para-carbon, one for the two ortho-carbons, and one for the two meta-carbons.

Vinylic Carbons (δ ~114.0 and ~138.0 ppm): The two sp²-hybridized carbons of the double bond appear in the mid-field region. The terminal CH₂ carbon (C-7) is more shielded than the substituted CH carbon (C-6).

Aliphatic Carbons (δ 20.0-40.0 ppm): The four sp³-hybridized methylene carbons of the heptene (B3026448) chain appear in the upfield region of the spectrum.

Interactive Table: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (Carbonyl) | ~200.2 |

| C-6 (Vinyl CH) | ~138.5 |

| C-1' (Aromatic ipso-C) | ~137.0 |

| C-4' (Aromatic para-C) | ~133.0 |

| C-2', C-6' (Aromatic ortho-C) | ~128.6 |

| C-3', C-5' (Aromatic meta-C) | ~128.0 |

| C-7 (Vinyl CH₂) | ~114.8 |

| C-2 | ~38.6 |

| C-5 | ~33.5 |

| C-4 | ~28.4 |

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously connecting the signals to assemble the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6, confirming the linear connectivity of the aliphatic chain. It would also show correlations between the vinylic protons H-6 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.educolumbia.edu This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its already identified proton. For example, the proton signal at ~3.0 ppm would show a cross-peak to the carbon signal at ~38.6 ppm, assigning them as H-2 and C-2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart, which is critical for connecting structural fragments. columbia.edu Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the α-protons (H-2) to the carbonyl carbon (C-1) and the aromatic ipso-carbon (C-1').

Correlations from the ortho-aromatic protons (H-2') to the carbonyl carbon (C-1).

Correlations from the vinylic proton H-6 to carbons C-4 and C-5, confirming the position of the double bond.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides the mass-to-charge ratio of the molecule and its fragments, enabling the determination of its molecular weight and formula.

HRMS measures the mass-to-charge ratio with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. youtube.com For this compound, the molecular formula is C₁₃H₁₆O.

Calculated Exact Mass: 188.120115 Da

Expected HRMS Result: An experimental mass of 188.1201 ± 0.0009 (for a 5 ppm mass accuracy) would definitively confirm the molecular formula C₁₃H₁₆O.

GC-MS combines gas chromatography for separating compounds in a mixture with mass spectrometry for their identification. It is a standard method for assessing the purity of a synthesized compound like this compound and providing its electron ionization (EI) mass spectrum. amazonaws.com The mass spectrum serves as a molecular fingerprint.

The expected mass spectrum would show:

Molecular Ion (M⁺): A peak at m/z = 188, corresponding to the intact molecule.

Key Fragmentation Peaks:

m/z = 105: A prominent peak corresponding to the stable benzoyl cation ([C₆H₅CO]⁺), formed by cleavage of the C1-C2 bond.

m/z = 77: The phenyl cation ([C₆H₅]⁺), resulting from the loss of a CO group from the benzoyl fragment.

m/z = 120: A peak resulting from a McLafferty rearrangement, a characteristic fragmentation pathway for ketones with a γ-hydrogen, leading to the formation of the [C₈H₈O]⁺˙ radical cation.

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy for Functional Group Identification

The analysis of an IR spectrum is typically focused on the "functional group region" (above 1500 cm⁻¹), where the most characteristic absorptions appear. libretexts.org The expected absorption bands for this compound are detailed below.

Key Functional Group Absorptions for this compound:

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Intensity |

| Aromatic Ring | C-H stretch | 3100-3000 | Medium-Weak |

| C=C stretch (in-ring) | 1600-1450 | Medium-Weak | |

| C-H "out-of-plane" bend | 770-730 and 710-690 | Strong | |

| Ketone | C=O stretch | 1715-1680 | Strong, Sharp |

| Alkene | =C-H stretch | ~3080 | Medium |

| C=C stretch | ~1640 | Medium | |

| =C-H "out-of-plane" bend | 990 and 910 | Strong |

The most prominent peak in the spectrum is expected to be the strong, sharp absorption from the carbonyl (C=O) group of the ketone, typically appearing around 1685 cm⁻¹ for an aryl ketone. libretexts.org The presence of the aromatic ring is confirmed by weak to medium C-H stretching absorptions just above 3000 cm⁻¹ and several in-ring C=C stretching bands between 1600-1450 cm⁻¹. libretexts.org Strong absorptions in the 770-690 cm⁻¹ region indicate a monosubstituted benzene (B151609) ring. libretexts.org The terminal alkene group (vinyl group) is identified by a C=C stretch around 1640 cm⁻¹ and, most diagnostically, two strong out-of-plane C-H bending bands near 990 cm⁻¹ and 910 cm⁻¹. libretexts.org

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatography is an essential tool for separating components of a mixture, allowing for both purity assessment and the determination of the relative amounts of enantiomers in a chiral sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. ecetoc.orgmdpi.com In RP-HPLC, the stationary phase is nonpolar (e.g., a C18-modified silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. scispace.comchromatographyonline.com

The compound is dissolved in a suitable solvent and injected into the HPLC system. As the mobile phase carries the sample through the column, the compound partitions between the mobile and stationary phases. Impurities with different polarities will have different retention times, appearing as separate peaks in the chromatogram. The purity of the this compound sample is determined by the relative area of its corresponding peak. A spectrally pure peak, often verified with a photodiode array (PDA) detector, confirms the identity and homogeneity of the compound. acs.org

Typical RP-HPLC Parameters for Purity Assessment:

| Parameter | Specification | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Nonpolar stationary phase for separation. |

| Mobile Phase | Acetonitrile/Water Gradient | Polar eluent to move the analyte. A gradient allows for efficient elution of various components. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 254 nm | The phenyl group provides strong UV absorbance for sensitive detection. |

| Temperature | Ambient or controlled (e.g., 25 °C) | Ensures reproducible retention times. |

Gas Chromatography (GC) for Enantioselectivity

When a chiral compound is synthesized, it is often necessary to determine its enantiomeric excess (ee), which is a measure of its optical purity. Chiral Gas Chromatography (GC) is a highly effective technique for this purpose, capable of separating enantiomers. chromatographyonline.comresearchgate.net

For the analysis of this compound, a chiral stationary phase (CSP) is required. These phases are typically based on derivatized cyclodextrins coated onto a capillary column. gcms.cz The enantiomers of the analyte form transient diastereomeric complexes with the chiral stationary phase, leading to different retention times and, therefore, separation. ed.gov By comparing the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess can be accurately calculated. acs.org

Representative Chiral GC Parameters:

| Parameter | Specification | Purpose |

| Column | Chiral Capillary Column (e.g., Astec® CHIRALDEX™ B-PM) | Chiral stationary phase to resolve enantiomers. |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Isothermal (e.g., 130 °C) or Gradient | Controls the separation by temperature. |

| Detector | Flame Ionization Detector (FID) | Universal and sensitive detector for organic compounds. |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen (and sometimes other elements) in a pure compound. wikipedia.org This quantitative method serves as a crucial check for the purity and empirical formula of a synthesized substance. azonano.com The process involves the complete combustion of a small, precisely weighed amount of the sample. The resulting combustion gases (CO₂, H₂O, N₂) are separated and measured by detectors, allowing for the calculation of the original elemental composition.

For this compound, with the molecular formula C₁₃H₁₆O, the theoretical elemental composition can be calculated based on its atomic weights. The experimental results from an elemental analyzer must align closely with these theoretical values, typically within a ±0.4% margin, to confirm the compound's identity and high purity. acs.orgnih.gov

Elemental Analysis Data for this compound (C₁₃H₁₆O):

| Element | Molecular Formula | Theoretical Mass % | Found Mass % (Typical) |

| Carbon (C) | C₁₃ | 82.93% | 82.85% |

| Hydrogen (H) | H₁₆ | 8.57% | 8.61% |

| Oxygen (O) | O₁ | 8.50% | N/A* |

*Oxygen is typically calculated by difference and not directly measured in standard CHN analysis.

Theoretical and Computational Chemistry Approaches Applied to 1 Phenylhept 6 En 1 One

Density Functional Theory (DFT) Calculations for Mechanistic Insights into Reactivity

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of organic molecules. wikipedia.org By calculating the electron density, DFT can predict various chemical properties and offer insights into reaction mechanisms. scirp.org For molecules in the chalcone (B49325) family, to which 1-Phenylhept-6-en-1-one is related, DFT studies are routinely employed to understand their electronic characteristics and predict their reactivity. scirp.orgmdpi.com

A typical DFT analysis involves optimizing the molecule's geometry to find its most stable structure. scirp.org Functionals like B3LYP combined with basis sets such as 6-311G** or 6-31G* are commonly used for these calculations. scirp.orgmdpi.com From the optimized geometry, several quantum chemical descriptors can be calculated to understand the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally corresponds to higher reactivity. nih.gov

Other calculated parameters that provide mechanistic insights are:

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Molecules with low hardness and high softness are generally more reactive. mdpi.com

Electronegativity (χ): This describes the power of a molecule to attract electrons. mdpi.com

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons. mdpi.com

For instance, a DFT study on the related chalcone, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, using the B3LYP/6-311G** method, revealed that the oxygen atoms and the π-system are key sites for electrophilic attack, indicating high chemical reactivity. mdpi.com The calculated values for its quantum chemical parameters highlighted its behavior as a moderate nucleophile. mdpi.com While specific DFT data for this compound is not available, similar calculations would reveal the most likely sites for nucleophilic and electrophilic attack, which are expected to be the carbonyl carbon and the β-carbon of the enone system, respectively.

Table 1: Illustrative Quantum Chemical Parameters from DFT Calculations for a Chalcone Derivative (Data for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one)

| Parameter | Value (eV) |

| HOMO Energy | -6.15 |

| LUMO Energy | -2.25 |

| Energy Gap (LUMO-HOMO) | 3.90 |

| Electronegativity (χ) | 4.20 |

| Chemical Hardness (η) | 1.95 |

| Chemical Softness (S) | 0.51 |

| Electrophilicity Index (ω) | 4.52 |

Source: Adapted from Molecules, 2021. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions and Chemical Recognition

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. kemdikbud.go.id This method is crucial in drug discovery for predicting the binding affinity and interaction mode of a potential drug molecule with its biological target. mdpi.com The process involves placing the ligand in the binding site of the receptor and evaluating the interaction energy for different conformations and orientations. uns.ac.id

For compounds like this compound, which belong to the broader class of chalcones known for their diverse biological activities, molecular docking can elucidate potential mechanisms of action. mdpi.comkemdikbud.go.id For example, a study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one involved docking this molecule into the active site of the penicillin-binding protein (PBP-1b) from Staphylococcus aureus. mdpi.com The results showed a strong binding affinity, with a calculated binding energy of -7.40 kcal/mol, suggesting its potential as an antibacterial agent. mdpi.com The study highlighted that the carbonyl group of the chalcone played a significant role in the binding interaction. mdpi.com

In another study, a related diarylheptanoid, 7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one (B1235295), was docked against the human placental aromatase enzyme, a target for breast cancer therapy. chemrxiv.orgresearchgate.net This compound exhibited a high binding affinity, with a binding energy of -8.1 kcal/mol, indicating its potential as an aromatase inhibitor. chemrxiv.org Although no specific molecular docking studies have been published for this compound, these examples demonstrate how the technique could be applied to identify its potential biological targets and understand the key interactions at a molecular level.

Table 2: Example of Molecular Docking Results for Chalcone-like Compounds

| Compound | Protein Target | PDB Code | Binding Energy (kcal/mol) |

| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | Penicillin-binding protein (S. aureus) | 2Y2H | -7.40 |

| 7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one | Human Placental Aromatase | 3S7S | -8.1 |

Source: Adapted from Molecules, 2021 mdpi.com and ChemRxiv, 2022. chemrxiv.org

Conformational Analysis and Energy Minimization of the Compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. uns.ac.id For a flexible molecule like this compound, with its heptene (B3026448) chain, identifying the low-energy conformations is essential for understanding its physical properties and how it interacts with other molecules. The process typically involves a conformational search followed by energy minimization of the resulting structures. uns.ac.id

Energy minimization is a computational procedure that adjusts the geometry of a molecule to find a structure with the lowest possible potential energy, known as a local or global energy minimum. uns.ac.id This is a crucial step before performing other calculations, such as molecular docking, to ensure that the starting structure is energetically stable. uns.ac.id

For flexible molecules, various conformers can exist in equilibrium, and their population is determined by their relative free energies. nih.gov A thorough conformational analysis of this compound would involve exploring the rotational possibilities around the single bonds in the heptene chain and the bond connecting the phenyl group to the carbonyl carbon. The resulting conformers would be minimized to determine their relative stabilities. A study on 1,5-Diaryl-3-Oxo-1,4-Pentadiene derivatives, which share structural similarities, used NMR spectroscopy and quantum chemical calculations to establish the predominant conformers in solution. mdpi.com Such an analysis for this compound would provide a set of low-energy structures that are most likely to be present under experimental conditions and are the most relevant for studying its reactivity and biological interactions.

Prediction of Spectroscopic Properties to Aid Experimental Characterization

Computational methods, particularly DFT, can be used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. bhu.ac.in These predictions are highly valuable for confirming the structure of a newly synthesized compound and for assigning experimental signals that may be ambiguous.

The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. researchgate.net By calculating the shielding for a reference compound like tetramethylsilane (B1202638) (TMS) at the same level of theory, the predicted chemical shifts can be directly compared to experimental data. Studies have shown that DFT methods can predict ¹³C NMR chemical shifts for α,β-unsaturated ketones with excellent agreement with experimental values. researchgate.net A variety of functionals and basis sets can be employed, and their accuracy can be benchmarked against known compounds. acs.org

Similarly, IR vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. mdpi.com The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. biointerfaceresearch.com For example, in the study of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, the calculated FT-IR and Raman vibrational frequencies were in good agreement with the experimental spectra, aiding in the assignment of key vibrational modes such as the C=O and C=C stretching frequencies. mdpi.com

While specific predicted spectra for this compound are not available in the literature, the established methodologies could be readily applied. The predicted ¹H and ¹³C NMR spectra would help in the unambiguous assignment of all proton and carbon signals, including those of the vinylic and carbonyl groups.

Applications As a Building Block in Advanced Materials Science and Polymer Chemistry

Monomer in Polymerization Research for Novel Polymeric Structures

While direct polymerization of 1-phenylhept-6-en-1-one is not extensively documented, its structural similarity to vinyl ketones, particularly phenyl vinyl ketone (PVK), suggests its potential as a monomer in creating novel polymeric structures. mdpi.comrsc.orgrsc.orgnih.gov The presence of the terminal double bond allows for its participation in chain-growth polymerization, conceptually analogous to vinyl polymerization. libretexts.org

Research into the polymerization of vinyl ketones has established several effective methods, including controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. mdpi.comrsc.org These methods allow for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. The polymerization of vinyl ketones can be initiated using visible light and organic photoredox catalysts, offering a versatile and scalable approach. rsc.org It is conceivable that similar strategies could be adapted for the polymerization of this compound.

The flexible heptene (B3026448) chain in this compound, in contrast to the short vinyl group in PVK, would likely impart distinct properties to the resulting polymer. The increased chain flexibility could lead to polymers with lower glass transition temperatures and different mechanical properties compared to the more rigid poly(phenyl vinyl ketone). Furthermore, the pendant phenyl ketone group would offer sites for post-polymerization modification, enabling the introduction of further functionalities.

Another potential route for the polymerization of molecules with the structural motifs of this compound is the Rauhut–Currier (RC) reaction. The self-polyaddition of divalent aryl vinyl ketones via the RC reaction has been investigated for synthesizing unsaturated polyketones. acs.orgchemrxiv.orgresearchgate.net This type of polyaddition could potentially be adapted for monomers like this compound, leading to polymers with unique carbon backbones.

| Polymerization Method | Potential Applicability to this compound | Resulting Polymer Characteristics |

| Controlled Radical Polymerization (e.g., RAFT) | The terminal alkene can undergo radical addition. | Well-defined polymers with controlled molecular weight and pendant phenyl ketone groups. mdpi.comrsc.org |

| Visible Light-Induced Polymerization | The ketone moiety might facilitate photoinitiation. | Potentially scalable synthesis of polymers under mild conditions. rsc.org |

| Rauhut–Currier Polyaddition | The α,β-unsaturated ketone structure is a prerequisite. | Formation of unsaturated polyketones with a carbon-carbon backbone. acs.orgresearchgate.net |

Synthesis of Precursors for Functional Materials and Responsive Systems

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of functional materials and responsive systems. The phenyl ketone and the terminal alkene can be selectively targeted for chemical modifications, allowing for the creation of a diverse range of derivatives.

The ketone functionality can be utilized in various reactions. For instance, it can undergo reduction to a hydroxyl group, which can then be esterified or etherified to introduce different functional moieties. The ketone can also react with hydroxylamines to form oximes, a reaction often used in "click" chemistry for bioconjugation and material functionalization. nih.gov Polymers bearing ketone functionalities are considered versatile scaffolds for creating side-chain conjugates. nih.gov

The terminal alkene group provides another reactive handle for a variety of chemical transformations. It can participate in thiol-ene "click" reactions, allowing for the efficient attachment of thiol-containing molecules. This is a powerful strategy for surface modification and the synthesis of functional polymers. researchgate.net The alkene can also be a substrate for epoxidation, dihydroxylation, or metathesis reactions, opening up pathways to a wide array of more complex molecules that can serve as advanced material precursors. rsc.org

Furthermore, the combination of the phenyl ketone and the alkene makes this compound a potential building block for photo-responsive materials. The phenyl ketone group is a well-known photosensitizer and can undergo photochemical reactions, such as Norrish Type I and Type II reactions. researchgate.net In a polymeric structure derived from or incorporating this compound, irradiation with UV light could induce crosslinking or chain scission, leading to materials with tunable properties. This photo-responsiveness is a key feature in the development of smart materials, such as self-healing polymers and drug delivery systems.

| Functional Group | Potential Reactions | Applications in Functional Materials |

| Phenyl Ketone | Reduction to alcohol, oxime formation, photochemical reactions (Norrish type) | Introduction of new functionalities, bioconjugation, photo-responsive materials. nih.gov |

| Terminal Alkene | Thiol-ene "click" reaction, epoxidation, dihydroxylation, metathesis | Surface modification, synthesis of complex precursors, crosslinking. researchgate.netrsc.org |

Future Research Directions and Perspectives on 1 Phenylhept 6 En 1 One

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

While classical syntheses of 1-phenylhept-6-en-1-one exist, future efforts will likely focus on methodologies that offer superior efficiency, stereoselectivity, and sustainability.

Asymmetric Synthesis : A primary area of future research will be the development of enantioselective synthetic routes. Methodologies such as the asymmetric allenoate Claisen rearrangement, which has been successfully applied to produce chiral β-keto esters, could be adapted for the synthesis of chiral derivatives of this compound. acs.org The use of chiral Brønsted acid catalysts or chiral auxiliaries could provide access to enantiomerically pure forms of the compound, which is crucial for applications in medicinal chemistry and chemical biology. acs.org

Photochemical Methods in Organized Media : The synthesis of this compound via the intramolecular hydrogen abstraction of cyclohexyl phenyl ketone upon irradiation has been demonstrated. researchgate.netmdpi.com Future work could explore the use of chiral lyotropic liquid crystals as microreactors to induce enantioselectivity in such photochemical reactions. researchgate.net This approach offers a novel pathway to control stereochemistry through supramolecular organization.

Advanced Cycloadditions : The Pauson-Khand reaction, a [2+2+1] cycloaddition, is a powerful tool for constructing cyclopentenone rings. core.ac.uk Future research could investigate the intramolecular Pauson-Khand reaction of this compound to generate complex bicyclic systems, a transformation that has been explored for related enynes. Developing efficient promoters and conditions for such reactions would significantly expand the synthetic utility of this scaffold. core.ac.uk

Exploration of Undiscovered Reactivity Modes and Transformation Pathways

The dual functionality of this compound—the ketone and the terminal alkene—provides fertile ground for discovering new chemical transformations.

Intramolecular Cyclizations : The photo-induced electron transfer (PET) oxidative cyclization of related unsaturated silyl (B83357) enol ethers has been shown to produce cyclic products. Future studies could explore analogous intramolecular reactions for this compound itself, potentially leading to novel carbocyclic and heterocyclic frameworks. The regiochemistry of such ring closures (e.g., 5-exo vs. 6-endo) could be controlled by modifying reaction conditions or substitution patterns.

Radical-Mediated Functionalization : The terminal alkene is an ideal handle for radical addition reactions. Future work could explore transition-metal-free radical cascades, such as the α-perfluoroalkylation and concomitant β-alkynylation of unactivated alkenes, to introduce diverse functional groups. rsc.org This would allow for the synthesis of a wide array of derivatives with potentially unique properties.

Gold-Catalyzed Reactions : Gold catalysis has emerged as a powerful tool for activating alkynes and enynes in complex skeletal rearrangements and cycloisomerizations. acs.org Although this compound is an enone, future research could devise strategies to convert it into a suitable enyne substrate, thereby opening pathways to intricate polycyclic structures through gold-catalyzed cascades. acs.org

Derivatization : Simple derivatization, such as the α-bromination of the ketone, has been reported. researchgate.net Systematic exploration of the reactivity at the α-position, the carbonyl group, and the double bond will undoubtedly yield a library of new compounds for further investigation.

Advanced Mechanistic Investigations Utilizing State-of-the-Art Analytical Techniques

A deeper understanding of the mechanisms governing the reactions of this compound is essential for optimizing existing transformations and designing new ones.

Spectroscopic and Computational Studies : Mechanistic studies on related photochemical cyclizations have involved identifying key radical cation intermediates. Future investigations should employ a combination of time-resolved spectroscopy, electron paramagnetic resonance (EPR) spectroscopy, and high-level computational methods, such as Density Functional Theory (DFT), to map the potential energy surfaces of its reactions. This approach, used to study reactions like the Pauson-Khand cyclization, can elucidate transition states and predict product distributions with high accuracy. core.ac.uk

Isotope Labeling Studies : To clarify reaction pathways, particularly in complex rearrangements and cyclizations, kinetic isotope effect (KIE) studies will be invaluable. Deuterium labeling at various positions of the this compound backbone can help determine rate-determining steps and distinguish between competing mechanisms, as has been done in studies of palladium-catalyzed cyclizations of related nitrones. chim.it

Design of Next-Generation Catalytic Systems for Sustainable Synthesis

The development of green and sustainable catalytic systems is a central theme in modern chemistry.

Organocatalysis : The use of metal-free organocatalysts, such as the Brønsted acids used in asymmetric Claisen rearrangements, represents a sustainable approach to synthesis. acs.org Future research should focus on developing recyclable organocatalysts, potentially immobilized on solid supports, for transformations involving this compound.

Cooperative Catalysis : The combination of multiple catalysts that work in concert can enable transformations not possible with a single catalyst. Systems involving Lewis acids, transition metals, and amines have been used for complex cyclization/coupling reactions of related ynones. rsc.org Designing cooperative catalytic systems for this compound could unlock novel one-pot reactions that build molecular complexity efficiently.

Novel Inorganic Catalysts : Materials like polyoxometalates (POMs) are gaining attention as highly active, tunable, and reusable catalysts for various organic transformations, including the synthesis of N-heterocycles. sciopen.com Exploring the use of POMs to catalyze addition or cyclization reactions of this compound could lead to environmentally benign synthetic protocols. sciopen.com

Integration into New Chemical Biology Tools for Probing Molecular Interactions

The structural motif of this compound is related to naturally occurring diarylheptanoids found in plants like Alpinia and Boesenbergia, which exhibit interesting biological activities, including neuroprotective and anti-cancer effects. mdpi.comresearchgate.net This connection positions this compound as a valuable scaffold for chemical biology.

Design of Bioactive Probes : By functionalizing the terminal alkene or the aromatic ring with reporter groups (e.g., fluorophores, biotin) or cross-linking agents, this compound can be converted into a chemical probe. Such probes could be used to identify the biological targets of related natural products and to study their mechanism of action at a molecular level. For instance, derivatives could be used in molecular docking and in vitro assays to probe interactions with protein kinases in signaling pathways relevant to neuroblastoma. researchgate.net

Scaffold for Library Synthesis : The compound is an ideal starting point for the combinatorial synthesis of a library of analogues. This library could then be screened for various biological activities, potentially identifying new lead compounds for drug discovery. The structural simplicity of this compound compared to its natural product cousins makes it an attractive platform for systematic structure-activity relationship (SAR) studies.

Application in Emerging Areas of Chemical Science and Technology

The unique combination of functional groups in this compound opens doors to its application in diverse and emerging fields.

Medicinal Chemistry : Given the neuroprotective, anti-inflammatory, and anti-cancer properties of related natural diarylheptanoids, this compound is a promising starting point for the development of new therapeutic agents. mdpi.comresearchgate.netnih.gov Its simplified structure allows for more facile synthesis and modification, which could lead to drug candidates with improved pharmacological profiles.

Materials Science : The terminal alkene functionality allows this compound to act as a monomer or a functional comonomer in polymerization reactions. This could lead to the creation of novel polymers with tailored properties, such as specific refractive indices, thermal stabilities, or surface characteristics, conferred by the phenyl ketone moiety.

Agrochemicals : The development of new pesticides and herbicides is a continuous effort. The structural motifs present in this compound could be explored for potential applications in agrochemistry, an area where natural product scaffolds often provide inspiration for new active ingredients.

Q & A

Q. What ethical considerations apply when scaling up this compound synthesis for academic collaborations?

Q. Tables for Reference

| Parameter | Analytical Technique | Key Metrics |

|---|---|---|

| Purity Assessment | HPLC-UV, DSC | % Purity, Melting Point Range |

| Stereochemical Analysis | Chiral HPLC, Polarimetry | Enantiomeric Excess (ee) |

| Reaction Monitoring | In-situ FTIR, GC-MS | Conversion Rate, Byproduct Formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.